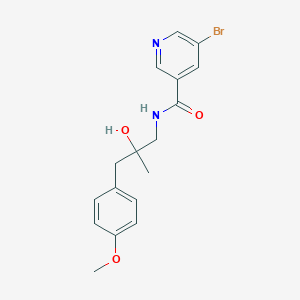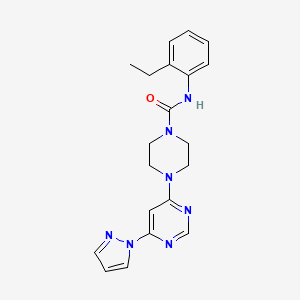![molecular formula C21H24N2O5S2 B2494837 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide CAS No. 551931-38-5](/img/structure/B2494837.png)
4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a sulfonyl group, an indole group, and a thiazinane group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the methoxy group could undergo reactions typical of ethers, like cleavage with strong acids. The indole group is nucleophilic and could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group could make this compound soluble in polar solvents .科学的研究の応用
Anti-HIV Activity
The 1,2,3-triazole moiety-based heterocycles have been explored for their anti-HIV potential. These compounds exhibit inhibitory effects against HIV replication by targeting viral enzymes or host cell factors involved in viral entry, reverse transcription, and integration .
Antitubercular Properties
Researchers have investigated the use of 1,2,3-triazole derivatives in combating tuberculosis. These compounds may inhibit mycobacterial growth by interfering with essential cellular processes or pathways .
Antiviral Applications
The synthesized compound could potentially exhibit antiviral activity. Further studies are needed to explore its efficacy against specific viruses, such as herpesviruses or influenza .
Antibacterial Effects
Compounds containing the pyrazole ring have been studied for their antibacterial properties. They may act against bacterial pathogens by disrupting essential cellular functions .
Anticancer Potential
Pyrazole-based molecules are known for their pharmacological profile. Some anticancer drugs incorporate the pyrazole ring, making it a crucial pharmacophore in drug discovery. These compounds may target cancer cells, inhibit proliferation, or induce apoptosis .
Cytoprotective Properties
Certain pyrazole derivatives, including those with hydrazone moieties, exhibit cytoprotective effects. They may protect cells from oxidative stress, inflammation, or other damaging factors .
Cardioprotective Applications
Hydrazones, due to their diverse biological properties, have potential cardioprotective effects. They might mitigate cardiovascular damage or enhance heart function .
Other Biological Activities
Hydrazones have been investigated for various properties, including anti-inflammatory, analgesic, antifungal, and antimalarial effects. Their versatility makes them interesting candidates for further research .
作用機序
Target of Action
Similar compounds have been shown to target enzymes likeP38 MAP kinase protein . These proteins play a crucial role in cellular responses to external stress signals .
Mode of Action
It’s suggested that similar compounds interact with their targets vianon-covalent interactions , leading to a wide range of biological properties .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to antibacterial, anticancer, and anti-tb activities .
Pharmacokinetics
It’s suggested that similar compounds obey all five rules with good bioavailability . This implies that these compounds are well-absorbed and distributed throughout the body, metabolized sufficiently, and excreted effectively.
Result of Action
Similar compounds have shown significant cytotoxic effects, which is almost close to the standard drug . This suggests that these compounds may have potential therapeutic applications in treating various diseases.
特性
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-16-17(20-4-2-3-5-21(20)23)10-11-22-12-14-29(24,25)15-13-22/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSIAWYYOYVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)
![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)
![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2494775.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)